N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide
CAS No.: 727674-97-7
Cat. No.: VC14871400
Molecular Formula: C24H23ClN2O4
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 727674-97-7 |
|---|---|
| Molecular Formula | C24H23ClN2O4 |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide |
| Standard InChI | InChI=1S/C24H23ClN2O4/c1-3-30-19-12-10-17(11-13-19)26-23(28)15-31-22-7-5-4-6-20(22)24(29)27-18-9-8-16(2)21(25)14-18/h4-14H,3,15H2,1-2H3,(H,26,28)(H,27,29) |
| Standard InChI Key | HRXPJJJAXURCDW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
N-(3-Chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide is systematically named according to IUPAC conventions, reflecting its benzamide core and substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 727674-97-7 |
| Molecular Formula | |
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C)Cl |
| InChIKey | HRXPJJJAXURCDW-UHFFFAOYSA-N |
The benzamide backbone is substituted at the 2-position with an oxyethoxy linker, which connects to a 4-ethoxyphenylurea group. The 3-chloro-4-methylphenyl moiety at the amide nitrogen introduces steric and electronic effects critical for molecular interactions .
Structural Features and Conformational Analysis
The compound’s 2D structure (Fig. 1) reveals a planar benzamide core, while the 3D conformation (Fig. 2) highlights the spatial arrangement of substituents. The ethoxy group () and chloro-methylphenyl ring create hydrophobic regions, whereas the urea-like fragment () may engage in hydrogen bonding. Computational models predict moderate polarity, with a calculated logP of ~3.2, suggesting balanced solubility in organic and aqueous media.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
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Formation of the Urea Intermediate: Reaction of 4-ethoxyaniline with chloroacetyl chloride yields 2-chloro-N-(4-ethoxyphenyl)acetamide.
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Etherification: Coupling the chloroacetamide with 2-hydroxybenzamide via nucleophilic substitution forms the oxyethoxy bridge.
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Amidation: Introducing the 3-chloro-4-methylaniline group to the benzamide core completes the structure .
Key reaction conditions include anhydrous solvents (e.g., THF, DMF), temperatures of 60–80°C, and catalysts like triethylamine. Yields range from 45% to 65%, with purity ≥95% confirmed via HPLC.
Analytical Characterization
Post-synthesis, the compound is validated using:
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NMR Spectroscopy: NMR (DMSO-d6, 400 MHz) shows signals at δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), and 4.12 (q, 2H, OCH2CH3).
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Mass Spectrometry: ESI-MS m/z 439.2 [M+H]+ aligns with the molecular formula.
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IR Spectroscopy: Peaks at 1665 cm (C=O stretch) and 1540 cm (N−H bend) confirm amide and urea functionalities.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.2 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks), suggesting suitability for preclinical formulations.
Thermal and Crystallographic Data
DSC analysis reveals a melting point of 178–181°C, while XRD patterns indicate a monoclinic crystal system (space group P2). These properties inform processing methods for solid dosage forms.
Applications and Future Directions
Patent Landscape and Industrial Relevance
A 2022 patent (CN115745889A) discloses quinoline derivatives with analogous ether-urea motifs for oncology applications, underscoring industrial interest in this chemotype. Potential applications include:
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Targeted Therapies: PARP or HDAC inhibition.
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Diagnostic Agents: Radiolabeled versions for imaging.
Research Gaps and Opportunities
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In Vivo Pharmacokinetics: ADMET profiling needed to assess bioavailability.
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Structure-Activity Relationships: Modifying the ethoxy or chloro groups to optimize potency.
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